![molecular formula C16H19Cl2N3O2S2 B2725919 2-(5-Chlorothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216655-45-6](/img/structure/B2725919.png)
2-(5-Chlorothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a chlorothiophene, carboxamide, and a tetrahydrothienopyridine ring. Chlorothiophenes are aromatic organic compounds similar to thiophene, but with a chlorine atom substituted on the ring . Carboxamides are organic compounds that contain a carbonyl group (C=O) attached to an amine group (NH2) . Tetrahydrothienopyridine is a bicyclic structure with a sulfur atom in one of the rings .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the chlorothiophene, carboxamide, and tetrahydrothienopyridine functional groups. The presence of these groups would likely confer specific chemical properties to the compound, such as reactivity, polarity, and potential biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorothiophene and carboxamide groups might make the compound relatively polar, which could influence its solubility in different solvents .Applications De Recherche Scientifique
- Anticancer Properties Researchers have investigated the potential of this compound as an anticancer agent. Its structural features make it a promising candidate for inhibiting cancer cell growth or inducing apoptosis. Further studies explore its mechanism of action and efficacy against specific cancer types.
- Anti-inflammatory Activity The carboxamide group in the molecule suggests anti-inflammatory potential. Scientists have explored its effects on inflammatory pathways, including cytokine modulation and inhibition of inflammatory enzymes. Understanding its anti-inflammatory properties could lead to novel therapeutic interventions.
- Neuroprotective Effects Neurodegenerative diseases like Alzheimer’s and Parkinson’s are characterized by oxidative stress and inflammation. Researchers have investigated whether this compound can protect neurons from damage. Its unique structure may offer neuroprotection by targeting specific pathways.
- Antimicrobial Applications The sulfur-containing thiophene ring in the compound hints at potential antimicrobial activity. Studies have examined its effects against bacteria, fungi, and even drug-resistant strains. Investigating its mode of action and selectivity is crucial for developing new antimicrobial agents.
- Metabolic Disorders Some research has focused on the compound’s impact on metabolic pathways. It may influence glucose metabolism, lipid homeostasis, or insulin sensitivity. Understanding these effects could lead to therapeutic strategies for diabetes, obesity, or related conditions.
Chemical Space Expansion
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[(5-chlorothiophene-2-carbonyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2S2.ClH/c1-8(2)20-6-5-9-11(7-20)24-16(13(9)14(18)21)19-15(22)10-3-4-12(17)23-10;/h3-4,8H,5-7H2,1-2H3,(H2,18,21)(H,19,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAMOPZRCUDVME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(S3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chlorothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

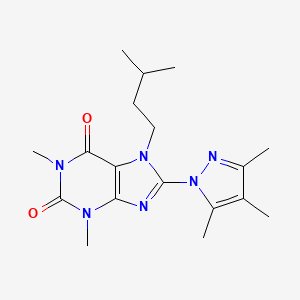
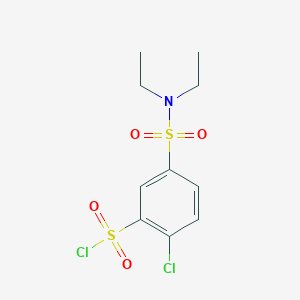

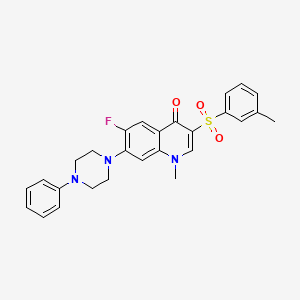
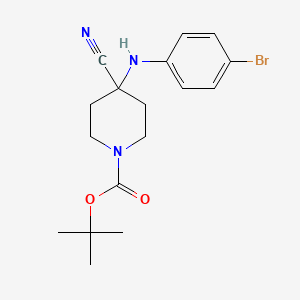
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-ethylphenyl)acetamide](/img/no-structure.png)
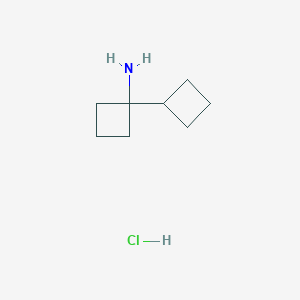
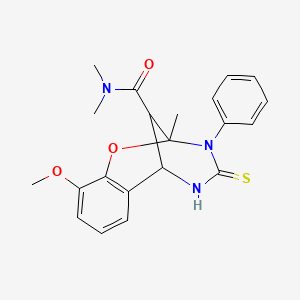
![1-[(6-Chloropyridin-3-yl)methyl]-4,5-dihydroimidazol-2-amine;hydrobromide](/img/structure/B2725847.png)
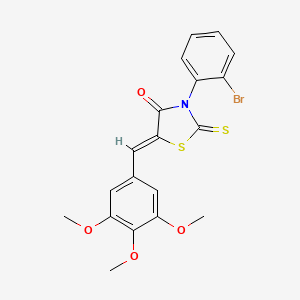
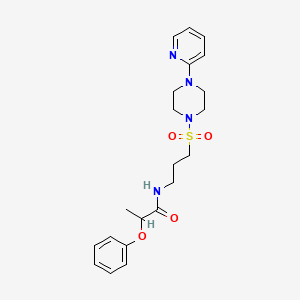
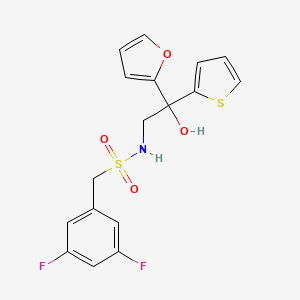
![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3,5-dimethylbenzoate](/img/structure/B2725856.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)(trifluoro)methanesulfonamide](/img/structure/B2725857.png)